3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone
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Overview
Description
3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a pentyl chain attached to a propiophenone core
Scientific Research Applications
3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide to achieve high yields under mild conditions . The use of molecular sieves or orthoesters can also aid in the effective removal of water during the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogenation with nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel catalyst under pressure.
Substitution: Organolithium reagents in anhydrous ether.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack . The 1,3-dioxane ring provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired reaction.
Comparison with Similar Compounds
1,3-Dioxane derivatives: Compounds such as 1,3-dioxane and 1,3-dioxolane share similar structural features and chemical properties.
Propiophenone derivatives: Compounds like 4’-methylpropiophenone and 4’-ethylpropiophenone have similar core structures but differ in their substituents.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-6-15-7-9-16(10-8-15)17(19)11-12-18-20-13-5-14-21-18/h7-10,18H,2-6,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUWNLUXFLKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645977 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-34-1 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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